Éter de p-tolilo

Descripción general

Descripción

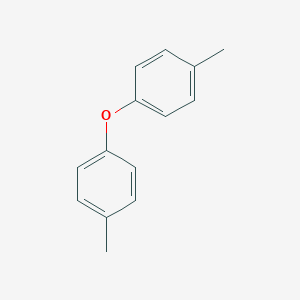

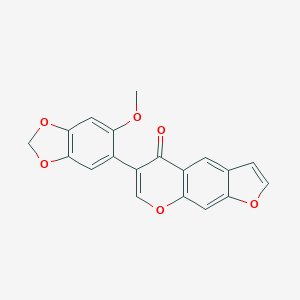

Di-p-tolyl ether: is an organic compound with the molecular formula C14H14O di-p-tolyl ether or bis(4-methylphenyl) ether . This compound is characterized by the presence of two tolyl groups connected by an oxygen atom. It appears as a white crystalline solid or powder and is soluble in organic solvents such as acetone, benzene, and ether .

Aplicaciones Científicas De Investigación

Chemistry: Di-p-tolyl ether is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, Di-p-tolyl ether derivatives are explored for their potential therapeutic properties. They are investigated for their antimicrobial, anti-inflammatory, and anticancer activities .

Industry: Di-p-tolyl ether is used in the production of high-strength, high-modulus liquid crystal fibers, special engineering plastics, and polymer flame retardants. It is also employed in the electronics industry for the preparation of specific intermediates .

Mecanismo De Acción

Target of Action

It is an ether compound, which typically have two alkyl or aryl groups bonded to an oxygen atom . The tolyl groups in p-Tolyl ether are aryl groups commonly found in the structure of diverse chemical compounds .

Mode of Action

Compounds with tolyl groups are often functionalized into other compounds through williamson etherification, using tolyl alcohols as reagents, or by c-c coupling reactions .

Biochemical Pathways

It’s worth noting that tolyl groups are commonly found in the structure of diverse chemical compounds and can be involved in various biochemical reactions .

Análisis Bioquímico

Biochemical Properties

It is known that ether lipids like p-Tolyl ether can form non-lamellar inverted hexagonal structures in model membranes, suggesting a role in facilitating membrane fusion processes . Ether lipids are also important for the organization and stability of lipid raft microdomains, cholesterol-rich membrane regions involved in cellular signaling .

Molecular Mechanism

It is known that ether lipids can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Williamson Ether Synthesis: This method involves the reaction of p-cresol with p-methylchlorobenzene in the presence of a base such as potassium phosphate and a catalyst like cuprous iodide.

Ullmann Ether Synthesis: This method involves the coupling of p-cresol with p-bromotoluene in the presence of a copper catalyst.

Industrial Production Methods: The industrial production of Di-p-tolyl ether often involves the Williamson ether synthesis due to its efficiency and high yield. The process is optimized to ensure the purity and consistency of the product .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Di-p-tolyl ether can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert Di-p-tolyl ether into its corresponding alcohols.

Substitution: Di-p-tolyl ether can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Comparación Con Compuestos Similares

Diphenyl ether: Similar structure but lacks the methyl groups on the aromatic rings.

4-Bromotoluene: Contains a bromine atom instead of the ether linkage.

4-Chlorotoluene: Contains a chlorine atom instead of the ether linkage.

Uniqueness: Di-p-tolyl ether is unique due to the presence of two methyl-substituted aromatic rings connected by an oxygen atom. This structure imparts specific chemical and physical properties, making it suitable for various applications in organic synthesis and industrial processes .

Propiedades

IUPAC Name |

1-methyl-4-(4-methylphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYHGNUFMPSTTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061800 | |

| Record name | p-Tolyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1579-40-4 | |

| Record name | 1,1′-Oxybis[4-methylbenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1579-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-oxybis(4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001579404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-oxybis[4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Tolyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-p-tolyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the molecular formula and weight of p-tolyl ether?

A1: The molecular formula of p-tolyl ether is C14H14O, and its molecular weight is 198.26 g/mol. []

Q2: What are the key spectroscopic characteristics of p-tolyl ether?

A2: Solid-state 13C NMR studies, coupled with X-ray diffraction and quantum mechanical calculations, provide detailed insights into the carbon chemical shift tensors of p-tolyl ether. These tensors, particularly for carbons directly bonded to the oxygen atom, are sensitive indicators of the structural and electronic characteristics of the ether linkage. []

Q3: Does p-tolyl ether exhibit chirality?

A3: While p-tolyl ether itself is not chiral, research has shown that it can form conformationally chiral molecules in its solid state. This chirality arises from the inherent asymmetry of its molecular structure in the crystalline form. Interestingly, even commercial samples of di(p-tolyl) ether have been found to be optically active, suggesting spontaneous resolution during crystallization. []

Q4: Can p-tolyl ether derivatives act as ligands in catalytic reactions?

A4: Yes, researchers have successfully synthesized mono- and bis-pyrazole compounds incorporating p-tolyl ether and rigid xanthene backbones. These compounds, designed as analogs of DPEphos and Xantphos ligands, demonstrate notable activity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling efficient aryl halide and aryl boronic acid coupling to form biaryl compounds. []

Q5: How do phenoxaphosphine-based ligands with p-tolyl ether backbones perform in hydroformylation reactions?

A5: Studies on phenoxaphosphine-based diphosphine ligands incorporating p-tolyl ether backbones reveal their influence on rhodium-catalyzed hydroformylation of 1-octene. These ligands, while exhibiting lower activity and regioselectivity compared to their xanthene-based counterparts, still contribute to increased catalytic activity and a shift towards branched aldehyde products. []

Q6: How is fluorodifen, a herbicide containing a p-tolyl ether moiety, metabolized by plants?

A6: Research on fluorodifen (p-nitrophenyl α,α,α-trifluoro-2-nitro-p-tolyl ether) metabolism in peanut and cucumber seedlings reveals a primary degradation pathway involving hydrolysis of the ether linkage, followed by reduction of the resulting p-nitrophenol to p-aminophenol. This process, while slower in cucumbers, contributes to the differential susceptibility of these plant species to the herbicide. [, , , ]

Q7: Can microorganisms degrade fluorodifen in soil?

A7: Yes, soil microorganisms demonstrate the ability to metabolize fluorodifen. This degradation process, influenced by the presence of carbon and nitrogen sources, involves the hydrolysis of the ether linkage and the release of nitrite ions. Notably, the degradation rate is slower when fluorodifen is the sole carbon and nitrogen source. []

Q8: What is the impact of herbicides like fluorodifen on glutathione peroxidase activity in plants?

A8: Studies on the effects of fluorodifen on Italian ryegrass (Lolium multiflorum) and Festuca (Festuca arundinacea) indicate differential responses in glutathione peroxidase (GPX) activity. While fluorodifen generally induces GPX activity in Italian ryegrass, potentially as a defense mechanism against oxidative stress, it inhibits GPX activity in Festuca, possibly due to slower detoxification rates. []

Q9: How can p-tolyl ether derivatives be analyzed after reacting with silk and wool fibers?

A9: Gas chromatography (GC), employing both OV-17 and Dexsil 300 GC columns, proves effective in analyzing silk and wool fibers treated with aryl glycidyl ethers, including p-tolyl glycidyl ether (TGE). After hydrolysis and derivatization, GC analysis allows for the identification and quantification of artifact amino acids formed during the reaction. Importantly, this method allows for the detection of O-(2-hydroxy-3-p-tolyloxypropyl)tyrosine (TGE-TYR), which conventional amino acid analyzers often miss. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B73001.png)

![3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B73014.png)